molecular formula C14H23N5O2 B2714068 7-Butyl-8-(diethylamino)-3-methylpurine-2,6-dione CAS No. 313530-98-2

7-Butyl-8-(diethylamino)-3-methylpurine-2,6-dione

Cat. No. B2714068
CAS RN: 313530-98-2
M. Wt: 293.371
InChI Key: NXZXXRYFYXYHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Butyl-8-(diethylamino)-3-methylpurine-2,6-dione, commonly known as theophylline, is a methylxanthine derivative that has been used for decades as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also known to have other pharmacological effects, including anti-inflammatory, immunomodulatory, and neuroprotective properties.

Scientific Research Applications

Synthesis and Applications of Purine Derivatives

Synthetic Pathways

The synthesis of purine analogs often involves multi-step chemical processes, starting from basic purine structures or imidazole derivatives. For instance, the synthesis of disubstituted 1-benzylimidazoles, as precursors to purine analogs, demonstrates the complexity and versatility of synthetic routes available for purine derivatives. These methods can potentially be applied or adapted for synthesizing 7-Butyl-8-(diethylamino)-3-methylpurine-2,6-dione, highlighting the synthetic flexibility of purine compounds (Alves, Proença, & Booth, 1994).

Biological Activities

Purine derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, and cytotoxic effects. For example, certain 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides have shown significant cytotoxic activity at low nanomolar concentrations, suggesting potential applications in cancer research (Nauš et al., 2014). Similarly, 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones have been evaluated as aromatase inhibitors, indicating their potential in hormone-dependent cancer treatments (Hartmann & Batzl, 1986).

Chemical Properties and Applications

The unique chemical structures of purine derivatives allow for their use in synthesizing novel fluorescent probes and studying intramolecular phenomena. For instance, 2,8-Bis(4-(diethylamino)phenyl)-3,7-dihydroxy-4H,6H-pyrano(3,2-g)chromene- 4,6-dione has been explored as a liquid-phase-sensitive fluorescent probe, demonstrating the potential of purine derivatives in developing new diagnostic tools and sensors (Pivovarenko, Jo´źwiak, & Błażejowski, 2002).

properties

IUPAC Name

7-butyl-8-(diethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-5-8-9-19-10-11(15-13(19)18(6-2)7-3)17(4)14(21)16-12(10)20/h5-9H2,1-4H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZXXRYFYXYHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.